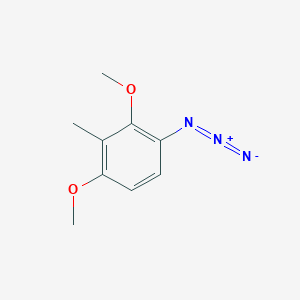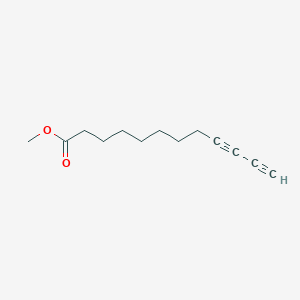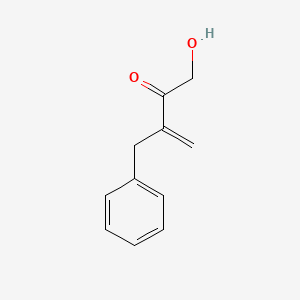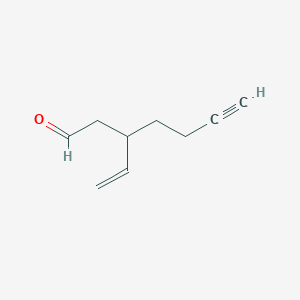![molecular formula C18H13N3O2 B14288107 4-Methyl-1-phenyl-3-(pyridin-3-yl)pyrano[2,3-c]pyrazol-6(1H)-one CAS No. 114043-04-8](/img/structure/B14288107.png)
4-Methyl-1-phenyl-3-(pyridin-3-yl)pyrano[2,3-c]pyrazol-6(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-1-phenyl-3-(pyridin-3-yl)pyrano[2,3-c]pyrazol-6(1H)-one is a heterocyclic compound that features a pyrano-pyrazole core structure. This compound is of interest due to its potential applications in medicinal chemistry and material science. The unique structural features of this compound make it a valuable candidate for various chemical reactions and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-phenyl-3-(pyridin-3-yl)pyrano[2,3-c]pyrazol-6(1H)-one typically involves multi-step reactions. One common method includes the condensation of 4-pyrazolecarboxylic acid with benzyl alcohol in the presence of 1-ethyl-3-(3-dimethylpropylamine) carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBT) . This reaction is followed by cyclization and further functionalization steps to achieve the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-1-phenyl-3-(pyridin-3-yl)pyrano[2,3-c]pyrazol-6(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the pyrano-pyrazole core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
4-Methyl-1-phenyl-3-(pyridin-3-yl)pyrano[2,3-c]pyrazol-6(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Methyl-1-phenyl-3-(pyridin-3-yl)pyrano[2,3-c]pyrazol-6(1H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of specific kinases or other proteins involved in cell signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: Exhibits similar biological activities and structural features.
Thiazole derivatives: Known for their wide range of medicinal and biological properties.
Pyrano[2,3-d]thiazole: Shares a similar core structure and is used in drug development.
Uniqueness
4-Methyl-1-phenyl-3-(pyridin-3-yl)pyrano[2,3-c]pyrazol-6(1H)-one stands out due to its unique combination of a pyrano-pyrazole core with a pyridine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for further research and development.
Propriétés
Numéro CAS |
114043-04-8 |
|---|---|
Formule moléculaire |
C18H13N3O2 |
Poids moléculaire |
303.3 g/mol |
Nom IUPAC |
4-methyl-1-phenyl-3-pyridin-3-ylpyrano[2,3-c]pyrazol-6-one |
InChI |
InChI=1S/C18H13N3O2/c1-12-10-15(22)23-18-16(12)17(13-6-5-9-19-11-13)20-21(18)14-7-3-2-4-8-14/h2-11H,1H3 |
Clé InChI |
XGYFCJOIMXSKQP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)OC2=C1C(=NN2C3=CC=CC=C3)C4=CN=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(E)-(2,4-Dimethylphenyl)diazenyl]-5-methyl-2-phenyl-2H-1,2,3-triazole](/img/structure/B14288025.png)
![Benzene, 1-nitro-4-[(2-phenylethenyl)thio]-](/img/structure/B14288040.png)

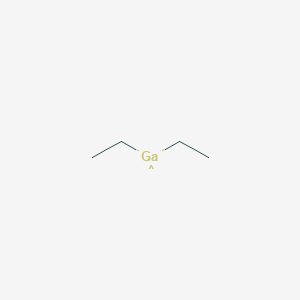

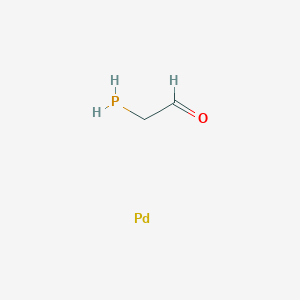
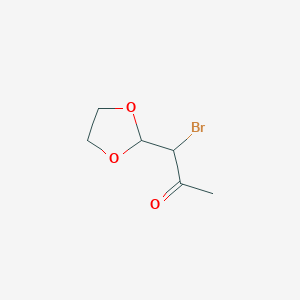
![(Bicyclo[4.1.0]hept-2-ene-7,7-diyl)bis(trimethylsilane)](/img/structure/B14288059.png)
![1-(4'-Hexyl[1,1'-biphenyl]-4-yl)-3-phenylpropane-1,3-dione](/img/structure/B14288060.png)
